molecular formula C11H15Cl3N2O2 B3065374 N,N-bis(2-Chloroethyl)-p-nitro-benzylamine hydrochloride CAS No. 40136-95-6

N,N-bis(2-Chloroethyl)-p-nitro-benzylamine hydrochloride

Cat. No.: B3065374
CAS No.: 40136-95-6
M. Wt: 313.6 g/mol
InChI Key: JDIDLDRXEFSBCW-UHFFFAOYSA-N
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Description

N,N-bis(2-Chloroethyl)-p-nitro-benzylamine hydrochloride is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of two chloroethyl groups attached to a nitrogen atom, along with a p-nitrobenzyl group. This compound is often used as an intermediate in the synthesis of other chemical compounds and has significant importance in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(2-Chloroethyl)-p-nitro-benzylamine hydrochloride typically involves the reaction of p-nitrobenzylamine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{p-Nitrobenzylamine} + 2 \text{Chloroethyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in its pure form.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: The nitro group in the compound can be reduced to an amino group under suitable conditions, resulting in the formation of N,N-bis(2-Chloroethyl)-p-aminobenzylamine hydrochloride.

    Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Various oxidation products depending on the oxidizing agent used.

    Reduction: N,N-bis(2-Chloroethyl)-p-aminobenzylamine hydrochloride.

    Substitution: Products where the chlorine atoms are replaced by other nucleophiles.

Scientific Research Applications

N,N-bis(2-Chloroethyl)-p-nitro-benzylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other chemical compounds.

    Biology: Employed in studies involving the modification of biological molecules.

    Medicine: Investigated for its potential use in the development of therapeutic agents.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-bis(2-Chloroethyl)-p-nitro-benzylamine hydrochloride involves its interaction with biological molecules, leading to the formation of covalent bonds. The chloroethyl groups can alkylate nucleophilic sites in DNA, proteins, and other biomolecules, resulting in the inhibition of their normal functions. This alkylation process can lead to cell death, making the compound useful in the development of chemotherapeutic agents.

Comparison with Similar Compounds

  • N,N-bis(2-Chloroethyl)amine hydrochloride
  • N,N-bis(2-Chloroethyl)-p-aminobenzylamine hydrochloride
  • N,N-bis(2-Chloroethyl)-m-nitrobenzylamine hydrochloride

Comparison: N,N-bis(2-Chloroethyl)-p-nitro-benzylamine hydrochloride is unique due to the presence of the p-nitrobenzyl group, which imparts specific chemical and biological properties. Compared to N,N-bis(2-Chloroethyl)amine hydrochloride, the nitro group in the p-nitrobenzyl derivative enhances its reactivity and potential applications in scientific research. The presence of the nitro group also allows for further chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

2-chloro-N-(2-chloroethyl)-N-[(4-nitrophenyl)methyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2O2.ClH/c12-5-7-14(8-6-13)9-10-1-3-11(4-2-10)15(16)17;/h1-4H,5-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIDLDRXEFSBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN(CCCl)CCCl)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80960577
Record name 2-Chloro-N-(2-chloroethyl)-N-[(4-nitrophenyl)methyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80960577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40136-95-6
Record name 2-Chloro-N-(2-chloroethyl)-N-[(4-nitrophenyl)methyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80960577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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